2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Description
2-Chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a chloroacetamide derivative featuring a 1,2-oxazole ring substituted with a 4-methylphenyl group at the 4-position. The compound’s structure integrates a chloroacetamide moiety, which is known for its versatility in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-2-4-9(5-3-8)10-7-14-17-12(10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMUMWJFDJEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted amides or thiols.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the aromatic ring or heterocyclic system. Key analogues include:
Table 1: Structural and Physical Property Comparison
Key Observations:
Oxadiazolidinone-containing derivatives () introduce additional hydrogen-bonding sites, which may enhance biological activity or crystallinity .
The oxazole ring in the target compound contributes to aromaticity and moderate dipole moments, influencing intermolecular interactions .
Functional Group Comparisons :
- Chloroacetamide herbicides like propachlor () lack heteroaromatic systems, resulting in simpler structures with higher soil mobility but reduced target specificity .
Physicochemical Properties
While experimental data for the target compound are sparse, inferences can be drawn from analogs:
- Molecular Weight : Estimated at ~250.68 g/mol (C₁₂H₁₁ClN₂O₂), slightly lower than the fluorophenyl analog (254.64 g/mol) due to the methyl group’s lower atomic mass compared to fluorine .
- Lipophilicity : The 4-methylphenyl group likely enhances lipophilicity compared to polar substituents (e.g., -F or -OCH₃), improving membrane permeability in biological systems.
- pKa : Analogous compounds (e.g., fluorophenyl derivative: pKa ~10.93) suggest moderate basicity, influenced by the oxazole nitrogen .
Biological Activity
2-Chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro group, an oxazole ring, and a methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 224.66 g/mol.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | 0.0048 | E. coli |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.0195 | E. coli |
| N-[4-(2-methylthiazol)]acetamide | 0.0098 | B. mycoides |
These findings suggest that modifications in the phenyl ring can enhance antibacterial activity, with certain substitutions leading to lower Minimum Inhibitory Concentration (MIC) values.
Antifungal Activity
In addition to antibacterial effects, the compound's derivatives have also been evaluated for antifungal activity. Studies report that certain analogs exhibit inhibitory effects against fungi such as Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Fungi |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | 0.039 | C. albicans |
| N-[4-(2-methylthiazol)]acetamide | 0.056 | F. oxysporum |
The results indicate a promising antifungal potential for compounds related to this compound.
Anticancer Activity
The anticancer properties of similar acetamides have been investigated in various studies, particularly against lung and brain cancer cell lines (e.g., A549 and C6). The mechanism often involves inducing apoptosis in cancer cells.
Case Study: Anticancer Evaluation
A study assessed the anticancer activity of N-[4-(2-methylthiazol)] derivatives, revealing significant cytotoxic effects on A549 cells with IC50 values indicating effective concentration levels for inducing cell death.
Table 3: Anticancer Activity Against Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| N-[4-(2-methylthiazol)]acetamide | 12 | A549 |
| N-[4-(5-chloro-1H-benzimidazol)] | 8 | C6 |
The results highlight the potential of these compounds in cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
